![molecular formula C15H18F6N2 B069440 N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline CAS No. 195371-86-9](/img/structure/B69440.png)
N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline” is a chemical compound with the molecular formula C15H18F6N2 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline” consists of 15 carbon atoms, 18 hydrogen atoms, 6 fluorine atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
“N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline” has a molecular weight of 340.30700 g/mol. It has a density of 1.256g/cm3 and a boiling point of 341.5ºC at 760mmHg. Its melting point is 57-59ºC .Scientific Research Applications
Role in Drug Design
Piperidine derivatives, such as our compound of interest, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine moiety is a common structure in many drugs, contributing to their pharmacological activity .
Synthesis of Biologically Active Piperidines
The synthesis of substituted piperidines, like our compound, is an important task in modern organic chemistry . These compounds are often used as substrates for the synthesis of biologically active piperidines .
Research and Experimental Purposes
“N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline” is used for experimental and research purposes. It can be used in various chemical reactions to study its properties and potential applications.
Building Blocks in Chemical Reactions
This compound can serve as a building block in chemical reactions . Its unique structure allows it to participate in a variety of chemical reactions, leading to the formation of complex molecules .
properties
IUPAC Name |
N-(2-piperidin-2-ylethyl)-3,5-bis(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F6N2/c16-14(17,18)10-7-11(15(19,20)21)9-13(8-10)23-6-4-12-3-1-2-5-22-12/h7-9,12,22-23H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLGDRGOZSHCMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F6N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380093 |
Source
|
Record name | N-[2-(Piperidin-2-yl)ethyl]-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline | |
CAS RN |
195371-86-9 |
Source
|
Record name | N-[2-(Piperidin-2-yl)ethyl]-3,5-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.